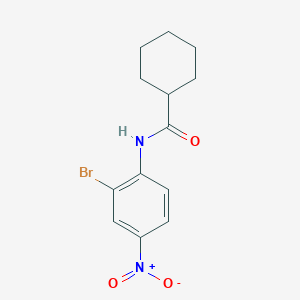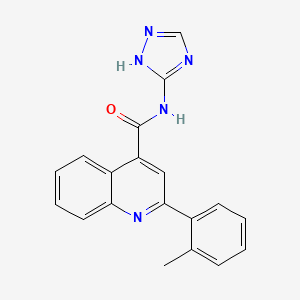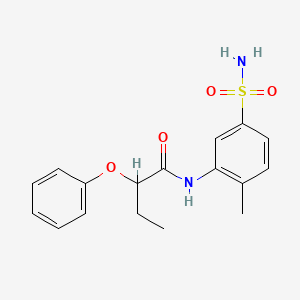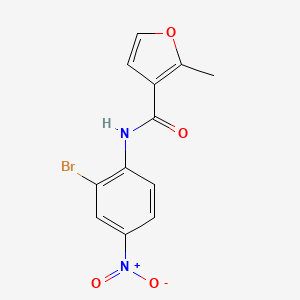
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide
Overview
Description
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide is an organic compound with the molecular formula C13H15BrN2O3 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide typically involves the following steps:
Nitration: The starting material, 2-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 2-bromo-4-nitroaniline.
Acylation: The 2-bromo-4-nitroaniline is then reacted with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine to form this compound.
The reaction conditions for these steps generally involve maintaining low temperatures during the nitration process to control the reaction rate and prevent over-nitration. The acylation step is typically carried out at room temperature under an inert atmosphere to avoid any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, the use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in the presence of a suitable solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate and a polar aprotic solvent like dimethylformamide.
Major Products Formed
Reduction: N-(2-amino-4-nitrophenyl)cyclohexanecarboxamide.
Substitution: N-(2-substituted-4-nitrophenyl)cyclohexanecarboxamide, where the substituent depends on the nucleophile used.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and nitro groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the cyclohexanecarboxamide moiety.
2-Bromo-4-nitroaniline: Precursor in the synthesis of N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide.
N-(2-amino-4-nitrophenyl)cyclohexanecarboxamide: Reduction product of the compound.
Uniqueness
This compound is unique due to the combination of the bromine and nitro groups on the phenyl ring and the cyclohexanecarboxamide moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable in both synthetic and biological applications.
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-11-8-10(16(18)19)6-7-12(11)15-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVLZSMPJBEKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({2-[(4-Butoxyphenyl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4263966.png)
![Methyl 4-[(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B4263979.png)
![{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2-FURYL)METHANONE](/img/structure/B4263986.png)
![1-[4-(benzyloxy)phenyl]-4-(pentafluorobenzoyl)piperazine](/img/structure/B4263997.png)


![N~2~,N~2~-diethyl-3-methyl-5-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxamide](/img/structure/B4264016.png)


![isopropyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4264049.png)
![2-[(4-methoxybenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B4264058.png)
![4-[2-(3-cyclohexylpropanoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4264064.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4264072.png)
methanone](/img/structure/B4264074.png)
